molecular formula C26H24N6O B10788999 3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one

3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one

Cat. No.: B10788999
M. Wt: 436.5 g/mol
InChI Key: JRJKATLTRNXYCE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-IX-179 involves multiple steps, starting with the preparation of the indenoindolone core structure. The key steps include:

Industrial Production Methods

Industrial production of JH-IX-179 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

JH-IX-179 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of JH-IX-179 with modified functional groups, which can be used to study the structure-activity relationship and enhance its therapeutic potential .

Scientific Research Applications

JH-IX-179 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.

    Biology: Employed in biological assays to investigate the role of FLT3 in cellular processes.

    Medicine: Potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT3 mutations.

    Industry: Used in the development of new drugs targeting FLT3 and related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JH-IX-179

JH-IX-179 is unique due to its high selectivity and potency for FLT3 and its mutants. It has shown superior selectivity compared to other FLT3 inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one

InChI

InChI=1S/C26H24N6O/c1-31(2)8-3-9-32-15-19(14-29-32)16-4-6-20-22(10-16)25-24(26(20)33)21-7-5-17(11-23(21)30-25)18-12-27-28-13-18/h4-7,10-15,30H,3,8-9H2,1-2H3,(H,27,28)

InChI Key

JRJKATLTRNXYCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=C(C=N1)C2=CC3=C(C=C2)C(=O)C4=C3NC5=C4C=CC(=C5)C6=CNN=C6

Origin of Product

United States

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